BE“GHE Foundational & Exploratory

Check Availability & Pricing

BML-210: An In-Depth Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BML-210

Cat. No.: B1667151

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-210, also known as N-(2-Aminophenyl)-N'-phenyloctanediamide, is a small molecule
inhibitor of histone deacetylases (HDACSs).[1][2][3] It has garnered significant interest within the
research community for its potential as an anti-cancer agent due to its ability to induce cell
cycle arrest, apoptosis, and differentiation in various cancer cell lines.[1][2][3] This technical
guide provides a comprehensive overview of BML-210, focusing on its mechanism of action,
guantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

BML-210 is a synthetic anilide compound with the following properties:
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Property Value Reference

N-(2-aminophenyl)-N'-
IUPAC Name o [2]
phenyloctanediamide

Molecular Formula C20H25N302 [2]
Molecular Weight 339.44 g/mol [2]
CAS Number 537034-17-6 [2]
Appearance Crystalline solid

Melting Point 168-170 °C [2]

N Soluble in DMSO (up to 50
Solubility [2]
mM) and Ethanol (10 mg/mL).

Purity >98%

Mechanism of Action as an HDAC Inhibitor

BML-210 exerts its biological effects primarily through the inhibition of histone deacetylases.
HDACSs are a class of enzymes that remove acetyl groups from lysine residues on histones and
other non-histone proteins, leading to a more condensed chromatin structure and
transcriptional repression. By inhibiting HDACs, BML-210 promotes histone hyperacetylation,
resulting in a more relaxed chromatin state that allows for the transcription of various genes,
including those involved in tumor suppression.

A key and specific mechanism of BML-210 involves the disruption of the interaction between
class lla HDACs, particularly HDAC4, and the Myocyte Enhancer Factor-2 (MEF2) transcription
factor.[4][5] This interaction is crucial for the recruitment of HDAC4 to specific gene promoters.
BML-210 has been shown to have a specific disruptive effect on the HDAC4:MEF2 interaction,
with an apparent ICso of approximately 5 uM in a reporter assay.[5] This disruption prevents the
HDAC4-mediated repression of MEF2 target genes.

Quantitative Data: Inhibitory Activity

The inhibitory potency of BML-210 has been evaluated in various cell lines and assays. The
following tables summarize the available quantitative data.
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Table 1: ICso Values of BML-210 in Cellular Assays

Cell Line Assay Type ICso0 Value Reference
HeLa (Cervical HDAC inhibition in
87 uM
Cancer) nuclear extracts
MV4-11 (Acute Antiproliferative

. _ o 7244 nM (7.244 uM) [5]
Myeloid Leukemia) activity

Table 2: Effect of BML-210 on HDAC Expression in NB4 Cells (Acute Promyelocytic Leukemia)

Effect on
Effect on
. HDAC2 &
Treatment Duration HDAC1 Gene Reference
. HDAC3
Expression .
Expression
Up to 36%
10 uM BML-210 48 hours o Very low effect [5]
inhibition
Up to 74%
20 uM BML-210 8 hours o Very low effect [5]
inhibition

Key Biological Effects
Cell Cycle Arrest

BML-210 has been consistently shown to induce cell cycle arrest, primarily at the GO/G1
phase, in various cancer cell lines, including human promyelocytic leukemia (NB4) and cervical
cancer (HelLa) cells.[1][5][6][7] This arrest prevents the proliferation of cancer cells. In NB4
cells, treatment with 10 uM BML-210 for 24 and 48 hours resulted in an increase in the G0O/G1
phase population up to 70%.[5]

Induction of Apoptosis

A crucial anti-cancer property of BML-210 is its ability to induce apoptosis, or programmed cell
death.[1][5] In NB4 cells, 10 uM BML-210 induced apoptotic cell death.[5] The mechanism of
apoptosis induction by HDAC inhibitors like BML-210 often involves the intrinsic mitochondrial
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pathway, characterized by the release of cytochrome ¢ and subsequent activation of caspases,
such as caspase-3 and caspase-9.[8][9][10]

Signaling Pathways Modulated by BML-210

BML-210 influences several critical signaling pathways implicated in cancer development and
progression.

p53/p21 Pathway

HDAC inhibitors, including BML-210, are known to activate the p53/p21 tumor suppressor
pathway. HDACL1 is known to deacetylate p53, a modification that can affect its stability and
activity.[1][11] By inhibiting HDAC1, BML-210 can lead to the accumulation of acetylated p53,
enhancing its transcriptional activity. One of the key downstream targets of p53 is the cyclin-
dependent kinase inhibitor p21 (also known as WAF1/CIP1).[12][13] HDACL1 can also directly
repress the p21 promoter by deacetylating histones.[12][13] Inhibition of HDAC1 by BML-210
leads to hyperacetylation of the p21 promoter, increased p21 expression, and subsequent cell
cycle arrest.[4][9]
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Prepare BML-210 dilutions, Add nuclear extract and Incubate at 37°C ‘Add fluorogenic Incubate at 37°C Add developer solution Incubate at 37°C Measure fluorescence Calcuate % inhibiion
controls, and nuclear extract BML-210/controls to plate for 15 min HDAC substrate for 30-60 min P for 15 min (Ex: 360 nm, Em: 460 nm)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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